molecular formula C19H20ClN5O2 B2668033 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-66-5

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2668033
CAS RN: 887467-66-5
M. Wt: 385.85
InChI Key: FUBVLIZGADYIPK-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Studies

A series of novel compounds, including arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, was synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies revealed that compounds with a purine-2,4-dione nucleus generally showed higher affinity than their purine-2,4,8-trione counterparts. Notably, substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system enhanced receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies identified several derivatives as potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Pharmacological Evaluation

Further synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives demonstrated anxiolytic-like and antidepressant-like activities in mouse models. This research highlighted the potential of these compounds, particularly those linked to long-chain arylpiperazines (LCAPs), for further investigation into new derivatives with anxiolytic and antidepressant activity (Zagórska et al., 2009).

Structure-Activity Relationships

Research into the structure-activity relationships of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines identified compounds with significant receptor affinity and inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. These studies emphasized the importance of the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Potential Antidepressant Agents

Another study focused on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with potent receptor ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 with weak inhibitory potencies for PDE4B and PDE10A. These findings suggest these derivatives as lead compounds for antidepressant and/or anxiolytic application (Zagórska et al., 2016).

Human A3 Adenosine Receptor Antagonists

Exploration into new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones identified potent and selective A3 adenosine receptor antagonists. These compounds, particularly 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, showed significant binding affinity, indicating their potential for therapeutic applications (Baraldi et al., 2005).

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-5-8-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-12(3)25(18)14-9-13(20)7-6-11(14)2/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVLIZGADYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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